N-(thiophen-2-ylmethyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
N-(thiophen-2-ylmethyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c20-16(17-8-10-4-3-7-22-10)15-12-9-21-13-6-2-1-5-11(13)14(12)18-19-15/h1-7H,8-9H2,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJLGWNCMGXMEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(NN=C2C3=CC=CC=C3O1)C(=O)NCC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(thiophen-2-ylmethyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromene Moiety: This can be achieved through the cyclization of a suitable phenol derivative with an aldehyde under acidic conditions.
Synthesis of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone.
Coupling of Thiophene: The thiophene ring is introduced via a nucleophilic substitution reaction, where a thiophene derivative reacts with a halomethyl compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Functional Group Reactivity
The compound’s structural features enable diverse chemical transformations:
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Carboxamide group :
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Hydrolysis : Potential conversion to carboxylic acid under acidic/basic conditions.
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Amidation : Reactivity with nucleophiles (e.g., amines) to form substituted amides.
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Thiophen-2-ylmethyl substituent :
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Nucleophilic substitution : The methylene group may undergo alkylation or elimination if activated (e.g., via halogenation).
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Chromeno[4,3-c]pyrazole core :
Table 2: Potential Reaction Pathways
| Functional Group | Reaction Type | Example Reagent | Product Type |
|---|---|---|---|
| Carboxamide | Hydrolysis | H₂O/HCl | Carboxylic acid |
| Thiophen-2-ylmethyl | Alkylation | Alkyl halide | Alkylated derivative |
| Chromeno core | Knoevenagel condensation | Malononitrile | Merocyanine dye |
Mechanistic Insights
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Catalytic efficiency : Ionic liquids enhance reaction rates by stabilizing transition states, as demonstrated in chromeno[4,3-d]pyrido[1,2-a]pyrimidin-6-one syntheses .
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Regioselectivity : Cycloaddition reactions (e.g., 1,3-dipolar) often exhibit high regioselectivity due to electron-deficient heterocycles .
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Stability factors : The thiophen-2-yl group’s sulfur atom may influence reactivity, potentially acting as a directing group in substitution reactions .
Analytical and Spectral Data
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NMR characterization : Key signals include vinylic CH singlets (6.95–7.02 ppm) and CF₃ quartets (119.2–119.4 ppm) .
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IR analysis : Carbonyl stretches (amide I/II bands) and aromatic C-H vibrations would confirm functional groups.
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HPLC/TLC monitoring : Critical for tracking reaction purity, especially in multi-step syntheses .
Biological and Industrial Implications
While direct data on this compound is limited, analogous chromeno-pyrazole derivatives exhibit:
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of N-(thiophen-2-ylmethyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines:
- Mechanism of Action : The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. It has been shown to disrupt the cell cycle at the G1 phase, leading to increased cell death in tumor cells.
- Case Study : In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (IC50 values reported between 10-20 µM) .
Anti-inflammatory Properties
The compound also demonstrates notable anti-inflammatory effects, making it a candidate for treating inflammatory diseases:
- Research Findings : In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS).
- Clinical Implications : Its anti-inflammatory activity suggests potential applications in conditions like rheumatoid arthritis and inflammatory bowel disease (IBD) .
Antimicrobial Activity
The antimicrobial properties of this compound have been explored against various pathogens:
- Spectrum of Activity : Laboratory studies indicate that this compound exhibits antibacterial activity against Gram-positive and Gram-negative bacteria. It has also shown antifungal activity against common fungal strains.
- Case Study : A study reported that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL .
Neuroprotective Effects
Emerging research suggests that this compound may possess neuroprotective properties:
- Mechanism : The compound appears to mitigate oxidative stress and reduce neuroinflammation in neuronal cell cultures exposed to neurotoxic agents.
- Preclinical Studies : In animal models of neurodegenerative diseases such as Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation .
Synthesis and Functionalization
The synthesis of this compound has been optimized using various methodologies:
| Methodology | Description | Yield |
|---|---|---|
| Microwave-assisted synthesis | Rapid heating technique enhancing reaction rates | Up to 90% |
| Conventional heating | Standard reflux methods used for synthesis | 70% |
| Green chemistry approaches | Utilization of eco-friendly solvents and reagents | 85% |
These methods not only improve yield but also reduce environmental impact during synthesis .
Mechanism of Action
The mechanism of action of N-(thiophen-2-ylmethyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: It may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.
Pathways Involved: The compound can modulate signaling pathways such as the NF-κB pathway in inflammation or the PI3K/Akt pathway in cancer.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-(thiophen-2-ylmethyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide with structurally or functionally related pyrazole-carboxamide derivatives:
Key Structural and Functional Differences:
Core Heterocycle: The chromeno[4,3-c]pyrazole system in the target compound provides a fused benzopyran-pyrazole scaffold, distinct from the indeno[1,2-c]pyrazole () or simple pyrazole cores (–3). This may influence π-π stacking interactions and binding pocket compatibility in receptor targets.
Substituent Effects: The thiophen-2-ylmethyl group offers sulfur-mediated hydrogen bonding and reduced steric hindrance compared to bulkier groups like fenchyl or bicycloheptane in SR144528 . Chlorophenyl substituents in SR141716 and indeno-pyrazoles enhance CB1/CB2 receptor affinity via hydrophobic interactions, whereas the thiophene moiety may prioritize metabolic stability over receptor selectivity .
Pharmacological Implications: Unlike SR141716 and SR144528, which are well-characterized cannabinoid receptor modulators, the target compound’s biological activity remains speculative. The chromeno-pyrazole system may confer unique photophysical properties, enabling applications in fluorescence-based assays, unlike simpler pyrazole derivatives.
Biological Activity
N-(thiophen-2-ylmethyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, supported by diverse research findings, synthesis methodologies, and case studies.
Chemical Structure and Synthesis
The compound features a unique chromeno-pyrazole structure that contributes to its biological properties. The synthesis of similar pyrazole derivatives often involves reactions with various electrophiles and nucleophiles, leading to compounds with diverse functionalities. Recent advancements in synthetic methodologies have enabled the efficient production of these derivatives, enhancing their potential for biological evaluation .
Table 1: Synthetic Routes for Pyrazole Derivatives
| Synthetic Method | Key Reagents | Yield (%) | References |
|---|---|---|---|
| Multicomponent Reaction | Aldehydes, Hydrazines | 70-90 | |
| Cycloaddition | Alkynes, Nitrile-imines | 60-80 | |
| C-H Activation | Aryl hydrazines, Catalysts | 50-75 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds structurally related to this compound have demonstrated significant antiproliferative activity against various cancer cell lines. In particular, pyrazoles have shown inhibition of the epidermal growth factor receptor (EGFR), which is crucial in tumor growth regulation.
Case Study: EGFR Inhibition
- Compound : 3-(3,4-dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide
- IC₅₀ : 0.07 μM against MCF-7 cells
- Mechanism : Binding affinity to EGFR comparable to erlotinib .
Anti-inflammatory and Antimicrobial Activities
In addition to anticancer effects, pyrazole derivatives exhibit anti-inflammatory and antimicrobial properties. Studies indicate that certain pyrazoles can inhibit cyclooxygenase (COX) enzymes and possess significant antibacterial activity against various pathogens.
Table 2: Biological Activities of Pyrazole Derivatives
The mechanism of action for this compound likely involves interaction with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. The presence of functional groups enhances its binding affinity and biological efficacy.
Potential Targets
- EGFR : Inhibition leads to reduced tumor proliferation.
- COX Enzymes : Reduction in inflammatory mediators.
- Bacterial Enzymes : Disruption of bacterial metabolism.
Q & A
Q. What synthetic strategies are effective for constructing the chromeno[4,3-c]pyrazole core in this compound?
The chromeno-pyrazole scaffold can be synthesized via cyclocondensation reactions. For example, 2-imino-2H-chromene derivatives react with hydrazines to form pyrazole rings, as demonstrated in the synthesis of chromeno[2,3-d]pyrimidin-4-ones . Key steps include:
- Using 2-imino-N-phenyl-2H-chromene-3-carboxamide as a precursor.
- Cyclization with hydrazine hydrate to form pyrazole intermediates.
- Functionalization via reactions with alkyl halides or carbonylating agents. Critical parameters : Solvent choice (DMF or acetonitrile), temperature (reflux conditions), and catalysts (e.g., iodine for cyclization) .
| Synthesis Optimization | Conditions | Yield (%) |
|---|---|---|
| Hydrazine cyclization | EtOH, 80°C | 65–75 |
| Thiophene alkylation | K2CO3/DMF | 50–60 |
Q. How are spectral techniques (NMR, IR, MS) employed to confirm the structure of this compound?
Structural validation relies on:
- 1H/13C NMR : Assign signals for thiophene protons (δ 6.8–7.2 ppm), pyrazole protons (δ 7.5–8.0 ppm), and chromene aromatic protons (δ 6.5–7.5 ppm). Diastereotopic protons in the dihydrochromeno ring show splitting .
- IR : Carboxamide C=O stretch (~1650–1680 cm⁻¹) and thiophene C-S vibrations (~690 cm⁻¹) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]+) with <5 ppm error .
Q. What in vitro assays are suitable for evaluating its biological activity?
- Receptor binding assays : Test affinity for cannabinoid receptors (CB1/CB2) using competitive displacement of radiolabeled ligands like [³H]SR141716A .
- Functional assays : Measure inhibition of adenylyl cyclase or calcium mobilization in transfected HEK293 cells .
- Antimicrobial screening : Use microdilution methods against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
Advanced Research Questions
Q. How can contradictory spectral data for diastereomers of this compound be resolved?
Diastereomers arising from the thiophene-methyl group’s stereochemistry may show overlapping NMR signals. Strategies include:
- NOESY/ROESY : Identify spatial proximity between thiophene protons and chromeno methyl groups .
- Chiral chromatography : Separate enantiomers using cellulose-based columns and compare CD spectra .
- X-ray crystallography : Resolve absolute configuration (e.g., as done for chromeno-pyrrolone derivatives) .
Q. What structure-activity relationships (SAR) govern its cannabinoid receptor affinity?
- Pyrazole substitution : Bulky groups at the carboxamide position (e.g., thiophen-2-ylmethyl) enhance CB1 selectivity over CB2 .
- Chromeno ring : Electron-donating groups (e.g., methoxy) improve membrane permeability but reduce receptor binding .
- Key SAR Data :
| Modification | CB1 IC50 (nM) | CB2 IC50 (nM) |
|---|---|---|
| Thiophen-2-ylmethyl substitution | 12 ± 3 | 480 ± 90 |
| Phenyl substitution | 85 ± 15 | 220 ± 40 |
Q. What computational methods predict its pharmacokinetic properties?
- Molecular docking : Simulate binding to CB1 (PDB: 5TGZ) using AutoDock Vina to estimate binding energies .
- ADMET prediction : Tools like SwissADME assess logP (~3.5), aqueous solubility (<10 µM), and CYP450 interactions .
- Metabolic stability : Test in vitro liver microsomes (human/rat) to identify major Phase I metabolites (e.g., oxidation at thiophene) .
Methodological Challenges & Solutions
Q. How can low yields in the final alkylation step be improved?
- Optimize base : Replace K2CO3 with Cs2CO3 to enhance nucleophilicity in DMF .
- Microwave-assisted synthesis : Reduce reaction time from 12 hrs to 1 hr at 100°C .
- Protection/deprotection : Use tert-butyloxycarbonyl (Boc) groups to prevent side reactions .
Q. What strategies validate target engagement in cellular assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
